![molecular formula C7H15NO2 B13272416 3-[(1-Methoxypropan-2-yl)oxy]azetidine](/img/structure/B13272416.png)
3-[(1-Methoxypropan-2-yl)oxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Methoxypropan-2-yl)oxy]azetidine is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a methoxypropan-2-yl group attached via an oxygen atom. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 3-[(1-Methoxypropan-2-yl)oxy]azetidine can be achieved through several synthetic routes. One common method involves the reaction of azetidine with 1-methoxypropan-2-ol in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
3-[(1-Methoxypropan-2-yl)oxy]azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-[(1-Methoxypropan-2-yl)oxy]azetidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying ring strain and reactivity in azetidine derivatives.
Biology: This compound can be used in biochemical studies to investigate the interactions of azetidine-containing molecules with biological targets.
Medicine: Research into potential pharmaceutical applications of azetidine derivatives includes exploring their activity as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 3-[(1-Methoxypropan-2-yl)oxy]azetidine involves its interaction with specific molecular targets. The azetidine ring can engage in hydrogen bonding and other non-covalent interactions with proteins or enzymes, potentially modulating their activity. The methoxypropan-2-yl group may also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 3-[(1-Methoxypropan-2-yl)oxy]azetidine include other azetidine derivatives such as:
1-chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol: This compound has a similar structure but includes a chlorine atom, which can alter its reactivity and applications.
Propylene glycol methyl ether acetate: Although not an azetidine derivative, this compound shares the methoxypropan-2-yl group and is used in various industrial applications.
The uniqueness of this compound lies in its combination of the azetidine ring and the methoxypropan-2-yl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-(1-methoxypropan-2-yloxy)azetidine |
InChI |
InChI=1S/C7H15NO2/c1-6(5-9-2)10-7-3-8-4-7/h6-8H,3-5H2,1-2H3 |
InChI Key |
IRXKOWAQVSZHAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(2,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13272338.png)
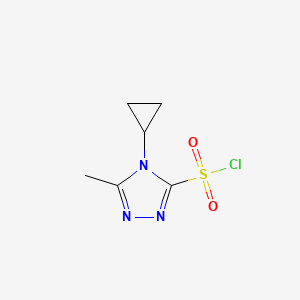
![2-Methyl-1-[(3-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13272346.png)
amine](/img/structure/B13272354.png)
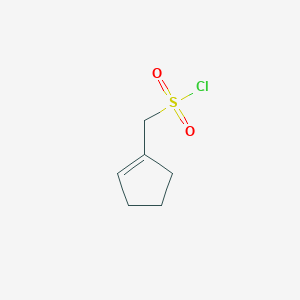
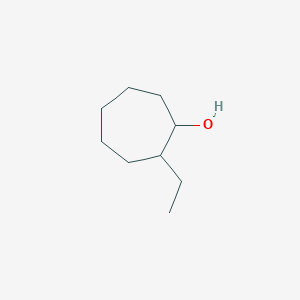
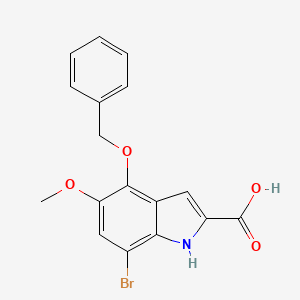
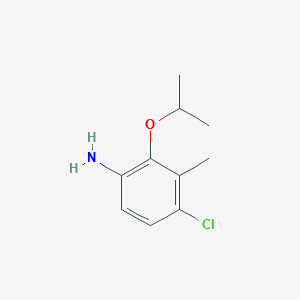
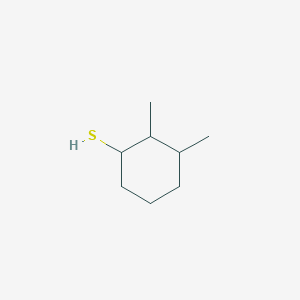
![1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13272407.png)
![6-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13272431.png)
![(Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine](/img/structure/B13272432.png)
![3-[(4-Tert-butylcyclohexyl)amino]propan-1-ol](/img/structure/B13272434.png)
